molecular formula C12H15N3 B13127330 (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B13127330
M. Wt: 201.27 g/mol
InChI Key: IZZYTSSRGLIYNN-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a benzimidazole derivative with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound is characterized by a benzimidazole core structure substituted with a cyclopropyl group at the C2 position, a methyl group at the N1 nitrogen, and a methanamine group at the C5 position . The cyclopropyl group is known to impart conformational rigidity, which can influence binding affinity in biological assays, while the N1-methyl group enhances metabolic stability by blocking oxidative dealkylation pathways . The methanamine group at C5 is a critical functional handle, enabling further derivatization and facilitating hydrogen bonding interactions in target enzyme active sites . Benzimidazole scaffolds are of significant interest in medicinal chemistry, with research indicating that similar structures have been explored as SOS1 agonists for targeting RAS-driven cancers and as inhibitors for the treatment of neglected tropical diseases like Chagas disease . Specific research on this compound has identified it as a promising candidate in oncology and antimicrobial research. It has shown cytotoxic effects in vitro, inducing apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range . Furthermore, its structural features suggest potential antimicrobial properties, with the cyclopropyl group potentially enhancing the ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics . The synthesis typically involves a multi-step process, starting with the cyclization of o-phenylenediamine to form the benzimidazole core, followed by sequential introduction of the cyclopropyl group, N1-methylation, and functionalization at the 5-position to install the methanamine group . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(2-cyclopropyl-1-methylbenzimidazol-5-yl)methanamine

InChI

InChI=1S/C12H15N3/c1-15-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3

InChI Key

IZZYTSSRGLIYNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N=C1C3CC3

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine Precursors

The initial step involves the condensation of o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives to form the benzimidazole ring. A common procedure includes:

  • Reacting o-phenylenediamine with an aldehyde under acidic or dehydrating conditions.

  • Heating in solvents such as ethanol or acetic acid to promote cyclization.

This step forms the benzimidazole core with substitution at the 5-position available for further modification.

Introduction of the Cyclopropyl Group at C2

The cyclopropyl substituent can be introduced by:

  • Alkylation of the benzimidazole intermediate with cyclopropyl halides under basic conditions.

  • Alternatively, cyclopropanation of an alkene precursor using reagents such as diazomethane or Simmons-Smith reagents.

Conditions are optimized to avoid ring opening or rearrangement of the sensitive cyclopropyl ring.

N1-Methylation

Methylation at the N1 nitrogen is typically achieved by:

  • Treatment with methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate).

  • This step blocks metabolic sites and enhances pharmacokinetic properties.

Functionalization at the 5-Position to Install Methanamine

The methanamine group at position 5 is introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen or nitro group) on the aromatic ring with ammonia or amine sources.

  • Alternatively, reductive amination of an aldehyde intermediate at the 5-position using reducing agents such as sodium cyanoborohydride.

Purification and Characterization

  • Chromatographic methods (e.g., column chromatography, HPLC) are employed to isolate the target compound.

  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Cyclization o-Phenylenediamine + aldehyde, AcOH, reflux 70-85 Formation of benzimidazole core
2 Alkylation (C2 cyclopropyl) Cyclopropyl bromide, K2CO3, DMF, 50°C 60-75 Introduction of cyclopropyl group
3 N1-Methylation Methyl iodide, K2CO3, acetone, RT 80-90 Methylation at N1 nitrogen
4 Amination (C5 methanamine) NH3 or reductive amination, NaBH3CN, MeOH 65-80 Installation of methanamine substituent
5 Purification Column chromatography (silica gel) >95 purity Isolation of final product

Industrial Production Considerations

  • Multi-step synthesis is optimized for scalability, employing high-pressure reactors for cyclization and alkylation steps.

  • Use of continuous flow reactors can improve reaction control and safety, especially for methylation and amination steps.

  • Advanced purification techniques such as preparative HPLC and recrystallization ensure high purity suitable for pharmaceutical applications.

Reaction Mechanisms and Analysis

  • Cyclization Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imidazole ring.

  • Alkylation Mechanism: SN2 displacement of halide by benzimidazole nitrogen or carbon nucleophile at C2.

  • Methylation Mechanism: Nucleophilic substitution at N1 by methyl iodide.

  • Amination Mechanism: Nucleophilic aromatic substitution or reductive amination depending on precursor.

Research Findings and Literature Insights

  • The methyl group at N1 significantly enhances metabolic stability by blocking oxidative dealkylation pathways.

  • The cyclopropyl substituent imparts conformational rigidity, influencing binding affinity in biological assays.

  • The methanamine group at C5 is critical for hydrogen bonding interactions in target enzyme active sites.

  • Yields and purity improve with careful control of reaction temperature, solvent choice, and stoichiometry.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have identified (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine as a promising candidate for anticancer therapy. Its structural characteristics allow it to interact with multiple biological targets, including kinases involved in cancer cell proliferation. For instance, a study reported that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be modified for enhanced efficacy against specific tumors .

2. Antimicrobial Properties
Research indicates that benzimidazole derivatives possess antimicrobial activity. The cyclopropyl group in this compound may enhance its ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics. A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, which is critical in the fight against antibiotic resistance .

3. Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Compounds with benzimidazole cores have been associated with neuroprotective effects and modulation of neurotransmitter systems. Investigations into the neuropharmacological properties of this compound could lead to new treatments for conditions such as Alzheimer's disease and depression .

Data Table: Summary of Research Findings

Application AreaFindings/InsightsReference
Anticancer Activity Significant cytotoxic effects on cancer cell lines; potential for targeted therapy.
Antimicrobial Properties Effective against resistant bacterial strains; potential for new antibiotics.
Neurological Disorders Possible neuroprotective effects; modulation of neurotransmitter systems.

Case Studies

Case Study 1: Anticancer Research
In a controlled study, derivatives of this compound were synthesized and tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in agar diffusion tests, suggesting its effectiveness as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Core Heterocycle Variations
  • (1-Ethyl-1H-imidazol-5-yl)methanamine ():
    • Replaces the benzimidazole core with a simpler imidazole ring, eliminating aromatic π-π interactions.
    • The ethyl group at N1 increases hydrophobicity but reduces metabolic stability compared to the methyl group in the target compound .
    • Key difference : Absence of the benzene ring diminishes planar stacking interactions, reducing affinity for hydrophobic binding pockets.
Substituent Variations at Position 2
  • The larger ring may reduce solubility due to increased lipophilicity .
  • Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): A butanoate ester at position 2 replaces cyclopropyl, offering hydrolyzable ester functionality. This modification enhances solubility but reduces stability under physiological conditions .
Modifications at Position 5
  • (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine ():
    • Phenyl substitution on the methanamine group increases lipophilicity and may enhance blood-brain barrier penetration.
    • However, the bulky phenyl group could sterically hinder interactions with polar targets compared to the unsubstituted methanamine in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility (logP) Molecular Weight Key Substituent Effects
Target Compound Not reported ~2.5 (estimated) 215.29 Cyclopropyl enhances rigidity; methanamine improves solubility
(1-Ethyl-1H-imidazol-5-yl)methanamine Not reported ~1.8 125.17 Imidazole core reduces hydrophobicity
(1-Cyclopentyl-1H-benzimidazol-5-yl)methanamine Not reported ~3.1 215.29 Cyclopentyl increases logP
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine Not reported ~3.9 225.28 Phenyl group raises logP

Note: Data extrapolated from analogous compounds in and .

Hydrogen Bonding and Crystal Packing

  • The methanamine group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on N), facilitating interactions observed in benzimidazole derivatives ().
  • Comparison :
    • (1-Ethyl-1H-imidazol-5-yl)methanamine () forms fewer hydrogen bonds due to the absence of a benzene ring, limiting crystal lattice stability .
    • Phenyl-substituted methanamine () may engage in π-π stacking, but steric bulk reduces directional H-bonding .

Biological Activity

The compound (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3C_{12}H_{15}N_3, with a molecular weight of approximately 201.27 g/mol. The structure features a cyclopropyl group attached to the benzimidazole core, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
InChI KeyTBD

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Benzimidazole derivatives often inhibit key enzymes involved in cellular processes. This compound may act on enzymes critical for cancer cell proliferation or microbial survival.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or modulation of immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown:

  • Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Inhibitory effects on common fungal pathogens.

Anticancer Potential

Studies have suggested that this compound has promising anticancer properties:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that the compound induces apoptosis. The IC50 values observed were in the micromolar range, indicating effective cytotoxicity.
Cell LineIC50 Value (μM)Mechanism of Action
MCF-715.0Induces apoptosis through caspase activation
A54912.5Disrupts microtubule formation

Case Studies

Several case studies have investigated the biological activities of benzimidazole derivatives similar to this compound:

  • Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans.
  • Evaluation in Cancer Research :
    • In a comparative study with established chemotherapeutics like doxorubicin, the compound demonstrated comparable cytotoxic effects on MCF-7 cells, suggesting its potential as an alternative therapeutic agent.

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